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Compound of Interest

Compound Name: 3-Cyclobutanecarbonyloxolane

CAS No.: 1495485-96-5

Cat. No.: B1469252

Get Quote

As Senior Application Scientist, this guide provides a comprehensive framework for the spectral

analysis of 3-Cyclobutanecarbonyloxolane. In the absence of a consolidated public spectral

database for this specific molecule, this document serves as a predictive guide grounded in

foundational spectroscopic principles and data from analogous structures. It is designed to

equip researchers in drug development and chemical synthesis with the theoretical

expectations and practical methodologies required to identify and characterize this compound

with confidence.

Foundational Analysis: Molecular Structure and
Predicted Spectroscopic Behavior
The logical starting point for any spectral analysis is a thorough examination of the molecule's

structure. 3-Cyclobutanecarbonyloxolane is comprised of three key components: a

cyclobutane ring, an ester functional group, and an oxolane (tetrahydrofuran) ring. Each

component imparts distinct and predictable signatures across NMR, IR, and MS techniques.
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Cyclobutane Ring: A strained four-membered aliphatic ring. The protons and carbons in this

ring will exhibit chemical shifts characteristic of saturated systems, but the ring strain can

have subtle effects on their electronic environment.

Ester Group (-COO-): This is the most electronically significant group. The carbonyl (C=O)

carbon and oxygen atoms are strongly electron-withdrawing. This will significantly deshield

adjacent protons and carbons, leading to downfield shifts in NMR. It will also produce a very

strong, characteristic absorption in the IR spectrum and will direct key fragmentation

pathways in mass spectrometry.

Oxolane (Tetrahydrofuran) Ring: A five-membered cyclic ether. The electronegative oxygen

atom will deshield the adjacent protons and carbons (α-carbons) more than the distal ones

(β-carbons).

The interplay of these three components dictates the comprehensive spectral fingerprint of the

molecule.

Caption: Key functional components of 3-Cyclobutanecarbonyloxolane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Analysis
NMR spectroscopy is arguably the most powerful tool for elucidating the precise carbon-

hydrogen framework of a novel organic molecule.

Predicted ¹H NMR Spectrum
The proton NMR spectrum is predicted to show several distinct multiplets. The chemical shifts

are influenced by proximity to the electronegative oxygen atoms of the ester and ether

functionalities.
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Predicted
Signal

Protons
Predicted
Chemical Shift
(δ, ppm)

Predicted
Multiplicity

Rationale

A

Oxolane CH (at

C3, attached to

ester O)

4.9 - 5.2 Multiplet (m)

Strongly

deshielded by

the adjacent

ester oxygen.

B
Oxolane CH₂ (at

C2/C5)
3.7 - 4.0 Multiplet (m)

Deshielded by

the ether oxygen.

C

Cyclobutane CH

(at C1, attached

to C=O)

3.0 - 3.4 Multiplet (m)

Deshielded by

the electron-

withdrawing

carbonyl group.

D
Oxolane CH₂ (at

C4)
1.9 - 2.2 Multiplet (m)

Standard

aliphatic region,

adjacent to other

protons.

E
Cyclobutane CH₂

(at C2/C4)
1.8 - 2.4 Multiplet (m)

Aliphatic protons

on the

cyclobutane ring.

[1]

F
Cyclobutane CH₂

(at C3)
1.7 - 2.1 Multiplet (m)

Aliphatic protons

on the

cyclobutane ring.

[1]

Predicted ¹³C NMR Spectrum
Due to the lack of symmetry in the molecule, it is predicted that all 9 carbon atoms are

chemically non-equivalent and will therefore produce 9 distinct signals in the proton-decoupled

¹³C NMR spectrum.[2][3]
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Predicted Signal Carbon
Predicted Chemical
Shift (δ, ppm)

Rationale

1 Ester C=O 170 - 185

Characteristic shift for

an ester carbonyl

carbon.[4]

2
Oxolane C3 (CH-O-

C=O)
75 - 85

Carbon attached to

two oxygens (ester

and ether).

3
Oxolane C2/C5 (CH₂-

O)
65 - 75

Carbons adjacent to

the ether oxygen.

4
Cyclobutane C1 (CH-

C=O)
40 - 50

Alpha-carbon to the

carbonyl group.

5 Oxolane C4 (CH₂) 25 - 35
Beta-carbon to the

ether oxygen.

6
Cyclobutane C2/C4

(CH₂)
20 - 30

Aliphatic carbons in a

strained ring.

7 Cyclobutane C3 (CH₂) ~15 - 25

The most shielded

carbon in the

cyclobutane ring.[5]

Experimental Protocol for NMR Data Acquisition
This protocol ensures high-quality, reproducible data for structural confirmation.

Sample Preparation: Dissolve approximately 5-10 mg of purified 3-
Cyclobutanecarbonyloxolane in ~0.7 mL of deuterated chloroform (CDCl₃). The use of a

deuterated solvent is critical to avoid large solvent signals in the ¹H NMR spectrum.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths

provide better signal dispersion and resolution, which is crucial for resolving the complex

multiplets expected for this molecule.

¹H NMR Acquisition:
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Acquire a standard single-pulse experiment.

Set a spectral width of approximately 12 ppm.

Use a 30-degree pulse angle with a relaxation delay of 2 seconds.

Acquire at least 16 scans for a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled experiment (e.g., zgpg30).

Set a spectral width of approximately 220 ppm.

Use a 30-degree pulse angle with a relaxation delay of 2 seconds.

Acquire a sufficient number of scans (typically >1024) to obtain a good signal-to-noise

ratio, as ¹³C has a low natural abundance.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual CHCl₃

signal at 7.26 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.

Infrared (IR) Spectroscopy Analysis
IR spectroscopy is a rapid and effective method for identifying the functional groups present in

a molecule.[6] The spectrum provides a unique "fingerprint" based on the vibrational

frequencies of the chemical bonds.

Predicted Characteristic Absorption Bands
The key functional groups in 3-Cyclobutanecarbonyloxolane will produce strong, easily

identifiable peaks.
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Wavenumber
(cm⁻¹)

Bond
Functional
Group

Intensity Rationale

2850 - 3000 C-H

Aliphatic

(Cyclobutane &

Oxolane)

Strong

C-H stretching

vibrations in sp³

hybridized

carbons.[7]

1735 - 1750 C=O Ester
Very Strong,

Sharp

The most

prominent peak

in the spectrum,

characteristic of

a saturated ester

carbonyl stretch.

[8][9][10]

1150 - 1300 C-O Ester Strong

Asymmetric C-O-

C stretching of

the ester group.

[8][10]

1000 - 1100 C-O Ether (Oxolane) Strong

C-O-C stretching

of the cyclic

ether.[6]

Experimental Protocol for IR Data Acquisition
Attenuated Total Reflectance (ATR) is a modern, convenient method for obtaining high-quality

IR spectra of liquid or solid samples.

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean

by wiping it with a solvent such as isopropanol and allowing it to dry completely.

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial

as it will be subtracted from the sample spectrum to remove interfering signals from

atmospheric CO₂ and water vapor.

Sample Application: Place a single drop of neat 3-Cyclobutanecarbonyloxolane directly

onto the ATR crystal.
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Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution

of 4 cm⁻¹.

Data Processing: The software will automatically perform the background subtraction.

Analyze the resulting transmittance or absorbance spectrum to identify the key functional

group frequencies.

Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the molecular weight of a compound and its

fragmentation pattern, which offers valuable structural clues.[11]

Predicted Molecular Ion and Fragmentation Pattern
Using a standard technique like Electron Ionization (EI), the molecule will be ionized and

fragmented. The fragmentation of cyclic compounds can be complex, but key pathways can be

predicted based on the stability of the resulting ions and neutral losses.[12][13]

Molecular Ion (M⁺•): The molecular weight of 3-Cyclobutanecarbonyloxolane (C₉H₁₄O₃) is

170.21 g/mol . A molecular ion peak is expected at m/z = 170. The intensity may be weak

due to the ester and cyclic ether functionalities promoting fragmentation.[12]

Key Predicted Fragmentation Pathways:

Loss of the Oxolanyl Group: Cleavage of the ester C-O bond can lead to the loss of an

oxolanyl radical, resulting in a stable acylium ion.

m/z 85: [C₄H₇-C=O]⁺

Alpha-Cleavage at the Ether: Fragmentation adjacent to the ether oxygen.

m/z 141: [M - C₂H₅]⁺ (Loss of ethylene from the oxolane ring)

McLafferty-type Rearrangement (if applicable): While a classic McLafferty rearrangement is

not possible, related hydrogen rearrangements can occur.[14]

Cyclobutane Ring Fragmentation: The strained cyclobutane ring can fragment via the loss of

neutral molecules like ethene (C₂H₄).[15]
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m/z 142: [M - C₂H₄]⁺•

Molecular Ion (M⁺•)
m/z = 170

Acylium Ion
[C₅H₇O]⁺
m/z = 85

- •C₄H₇O

[M - C₂H₄]⁺•
m/z = 142

- C₂H₄ (Ethene)

Oxolane Cation
[C₄H₇O]⁺
m/z = 71

- •C₅H₇O

Cyclobutyl Cation
[C₄H₇]⁺
m/z = 55

- CO

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for 3-Cyclobutanecarbonyloxolane in EI-

MS.

Experimental Protocol for GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for the analysis of volatile,

thermally stable compounds like the target molecule.

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent

like dichloromethane or ethyl acetate.

GC Separation:

Injector: Use a split/splitless injector at 250 °C.

Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is

suitable.

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and

hold for 5 minutes.
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Carrier Gas: Use Helium at a constant flow rate of 1 mL/min.

MS Detection:

Ion Source: Use Electron Ionization (EI) at 70 eV.

Mass Analyzer: Scan a mass range from m/z 40 to 400.

Source Temperature: Set to 230 °C.

Data Analysis: Identify the GC peak corresponding to the compound. Analyze the mass

spectrum of this peak, identifying the molecular ion and major fragment ions. Compare the

fragmentation pattern with the predicted pathways.

Integrated Spectral Interpretation: A Self-Validating
System
The true power of spectroscopic analysis lies in integrating the data from all three techniques.

Each method provides a piece of the puzzle, and together they create a self-validating system

for structural confirmation.

Integrated Analysis Workflow

Proposed Structure:
3-Cyclobutanecarbonyloxolane

IR Analysis
Confirm Functional Groups

(C=O, C-O)

MS Analysis
Confirm Molecular Weight (m/z 170)

& Fragmentation

NMR Analysis (¹H & ¹³C)
Confirm C-H Framework

& Connectivity

Structure Confirmed

Click to download full resolution via product page
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Caption: Workflow for confirming molecular structure using integrated spectral data.

A researcher synthesizing this compound would first use IR to quickly confirm the presence of

the crucial ester carbonyl (~1740 cm⁻¹). Next, GC-MS would verify the molecular weight (m/z

170) and provide fragmentation data consistent with the proposed structure. Finally, ¹H and ¹³C

NMR would provide the definitive proof, mapping out the entire carbon-hydrogen skeleton and

confirming the specific connectivity of the cyclobutane, ester, and oxolane moieties. The

correlation between the predicted data in this guide and the experimental results would provide

exceptionally high confidence in the structural assignment.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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